

# Etimizol and Its Derivatives: A Technical Guide to Synthesis and Chemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Etimizol*

Cat. No.: *B346384*

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## Introduction

**Etimizol**, chemically known as 1-ethyl-4,5-bis(N-methylcarbamoyl)imidazole, is a synthetic compound that has garnered interest for its diverse pharmacological activities, including its role as a respiratory stimulant and its potential nootropic effects. This technical guide provides a comprehensive overview of the synthesis and chemical properties of **Etimizol** and its derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key biological pathways to facilitate a deeper understanding of this class of compounds.

## Chemical Properties of Etimizol

**Etimizol** is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

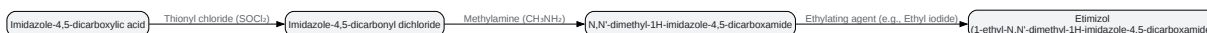
Property	Value	Reference
IUPAC Name	1-ethyl-N,N'-dimethyl-1H-imidazole-4,5-dicarboxamide	[1]
Synonyms	Ethimizole, Antiffine, Ethylnorantifein	[2]
CAS Number	64-99-3	[3]
Molecular Formula	C <sub>9</sub> H <sub>14</sub> N <sub>4</sub> O <sub>2</sub>	[3]
Molecular Weight	210.23 g/mol	[1]
Appearance	Solid powder	[3]
Solubility	Soluble in Ethanol (33 mg/mL)	[2]
Predicted Density	1.26 g/cm <sup>3</sup>	[2]
Predicted logP (Octanol-Water Partition Coefficient)	-0.5	[1]

## Synthesis of Etimizol and Its Derivatives

The synthesis of **Etimizol** and its derivatives primarily revolves around the formation and subsequent modification of the imidazole-4,5-dicarboxylic acid scaffold. While a specific, detailed protocol for the industrial synthesis of **Etimizol** is not readily available in public literature, a plausible synthetic route can be constructed based on established methods for the synthesis of substituted imidazole-4,5-dicarboxamides.

### General Synthetic Pathway

The synthesis can be conceptualized as a multi-step process, beginning with the creation of the imidazole ring, followed by the formation of the dicarboxamide moieties and subsequent N-alkylation.



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A plausible synthetic pathway for **Etimizol**.

## Experimental Protocols

### Step 1: Synthesis of Imidazole-4,5-dicarboxylic acid

A common precursor for the synthesis of **Etimizol** is imidazole-4,5-dicarboxylic acid. This can be prepared by the oxidation of benzimidazole or through a process involving the reaction of tartaric acid dinitrate with ammonia and formaldehyde.[4] Another method involves reacting imidazole with formaldehyde, followed by treatment with nitric acid.[4]

### Step 2: Formation of Imidazole-4,5-dicarbonyl dichloride

To activate the carboxylic acid groups for amidation, imidazole-4,5-dicarboxylic acid is converted to its corresponding acyl chloride.

- Protocol: Imidazole-4,5-dicarboxylic acid (1 equivalent) is suspended in a suitable solvent (e.g., toluene). Thionyl chloride (excess, e.g., 9 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) are added.[5] The mixture is refluxed until the reaction is complete (e.g., 16 hours).[5] After cooling, the solid product is collected by filtration, washed with an inert solvent (e.g., benzene), and dried under vacuum.[5]

### Step 3: Synthesis of N,N'-dimethyl-1H-imidazole-4,5-dicarboxamide

The acyl chloride is then reacted with methylamine to form the dicarboxamide.

- Protocol: The imidazole-4,5-dicarbonyl dichloride is added portion-wise to a cooled solution of excess methylamine in a suitable solvent (e.g., tetrahydrofuran). The reaction is stirred at a low temperature and then allowed to warm to room temperature. After completion, the solvent is evaporated, and the product is purified, for example, by column chromatography.

### Step 4: N-Alkylation to Yield **Etimizol**

The final step is the N-alkylation of the imidazole ring with an ethyl group.

- Protocol: N,N'-dimethyl-1H-imidazole-4,5-dicarboxamide (1 equivalent) is dissolved in a suitable solvent (e.g., dimethylformamide). A base, such as potassium carbonate or sodium hydride, is added, followed by an ethylating agent like ethyl iodide. The reaction mixture is stirred at room temperature or with gentle heating until completion. The product, **Etimizol**, is then isolated and purified.

### Synthesis of **Etimizol** Derivatives

The synthesis of **Etimizol** derivatives can be achieved by modifying the general synthetic pathway. For instance, using different amines in Step 3 would yield a variety of N-substituted dicarboxamides. Similarly, employing different alkylating agents in Step 4 would result in derivatives with various substituents at the N-1 position of the imidazole ring.

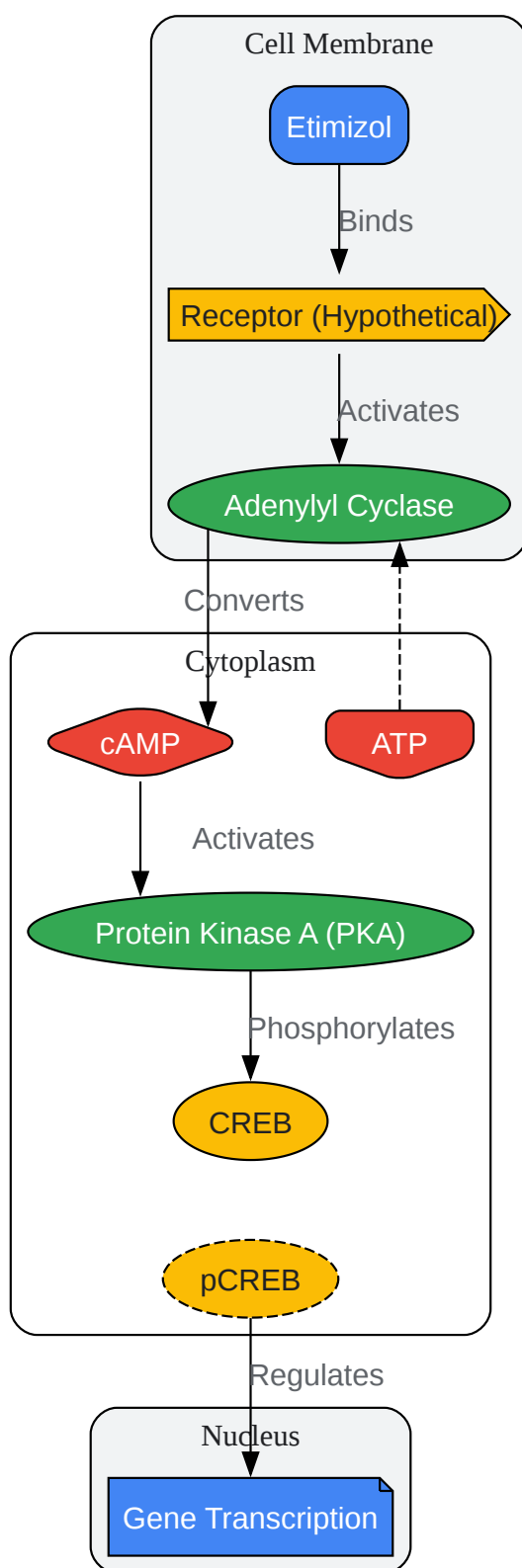
## Biological Activity and Signaling Pathways

**Etimizol** is known to exert its pharmacological effects through the modulation of key signaling pathways, primarily involving adenylyl cyclase and protein kinase CK2.

### Adenylyl Cyclase Pathway

**Etimizol** has been shown to have a stimulant action on the adenylyl cyclase system.<sup>[6]</sup>

Activation of adenylyl cyclase leads to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, can lead to a cascade of downstream effects, including the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins, which can influence various cellular processes.

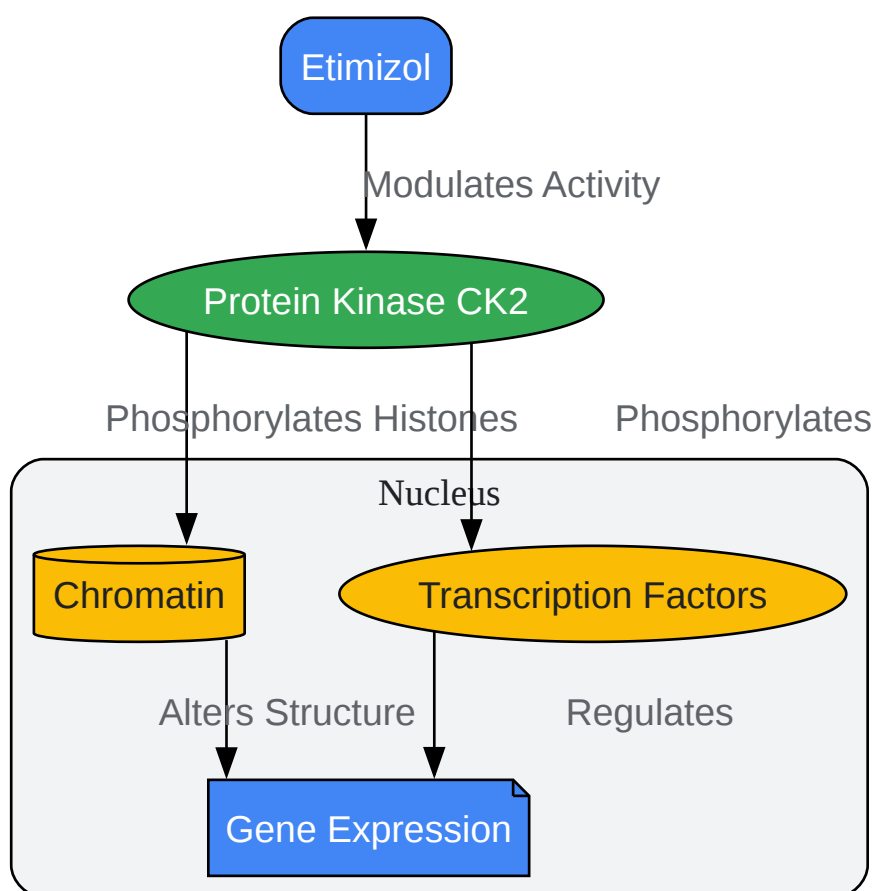


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**Etimizol's** proposed action on the Adenylyl Cyclase pathway.

## Protein Kinase CK2 Pathway

**Etimizol** and its structural analogues have been found to modulate the activity of protein kinase CK2 (formerly casein kinase II).<sup>[7][8]</sup> CK2 is a ubiquitous serine/threonine kinase involved in a vast array of cellular processes, including gene expression, and its dysregulation is implicated in various diseases. The modulation of CK2 activity by **Etimizol** could contribute to its effects on long-term memory formation through the regulation of chromatin structure and gene expression.<sup>[7][8]</sup>



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Modulation of the Protein Kinase CK2 pathway by **Etimizol**.

## Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of **Etimizol** and its derivatives, tailored for a scientific audience. While a precise, publicly available industrial synthesis protocol for **Etimizol** remains elusive, a plausible synthetic route

has been outlined based on established chemical principles. The summarized chemical properties and visualized signaling pathways offer a foundational understanding for further research and development in this area. The exploration of **Etimizol**'s interactions with the adenylyl cyclase and protein kinase CK2 pathways opens avenues for the design of novel therapeutic agents with specific modulatory effects on these key cellular signaling networks. Further investigation into the synthesis of novel derivatives and a more profound elucidation of their mechanisms of action will be crucial in unlocking the full therapeutic potential of this class of compounds.

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